
Propyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to have therapeutic potential in cancer treatment.
科学的研究の応用
Pharmacological Properties and Antibacterial Activity : Research on derivatives of 1,4-naphthoquinone, similar in structure to Propyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, has shown potential in pharmacological properties. These compounds have been studied for their in vitro antibacterial and modulatory activity against bacterial strains. Computational prediction models have identified them as probable antibacterial agents for specific proteins like Replicative DNA helicase and RecA (Figueredo et al., 2020).
Synthesis Techniques : Research has also focused on developing practical methods for synthesizing compounds with similar structures, demonstrating their potential in medicinal chemistry. For instance, studies have detailed the synthesis of orally active antagonists and other related compounds through various chemical reactions (Ikemoto et al., 2005).
Catalysis and Chemical Transformations : These compounds have applications in the field of catalysis and chemical transformations. Studies have explored the preparation of catalysts using similar naphthyridine derivatives for processes like ketone reduction (Facchetti et al., 2016).
Potential in Drug Development : Derivatives of 1,8-naphthyridine have been investigated for their role in drug development, particularly in areas like cancer treatment. Research has shown that some of these compounds exhibit anti-proliferative properties and can interact with DNA, making them valuable candidates for chemotherapeutic agents (Ahagh et al., 2019).
Chemiluminescence and Analytical Applications : Compounds structurally related to this compound have been used as derivatization agents in high-performance liquid chromatography, aiding in the sensitive detection of carboxylic acids and amines (Morita & Konishi, 2002).
特性
IUPAC Name |
propyl 4-(3-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-9-25-19(24)16-11-21-18-15(8-7-12(2)22-18)17(16)23-14-6-4-5-13(20)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVATXYEFNJDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)
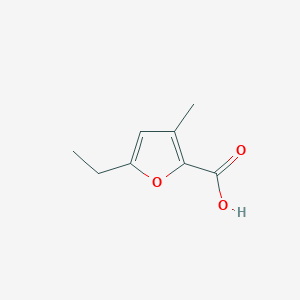
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)
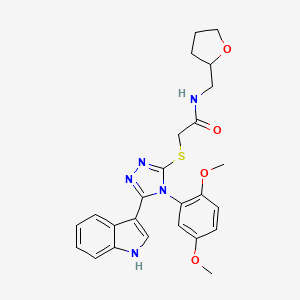
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)
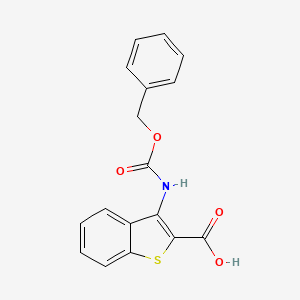

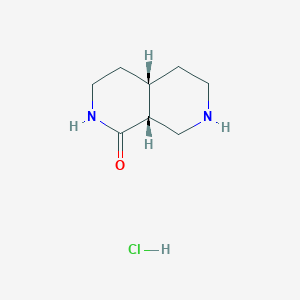
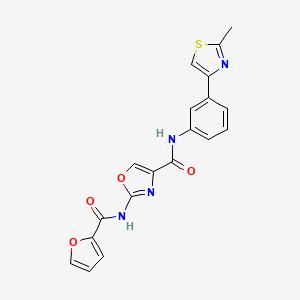
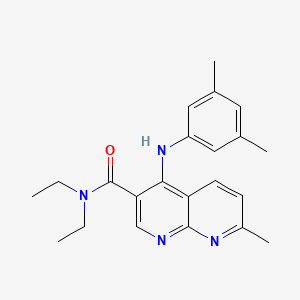
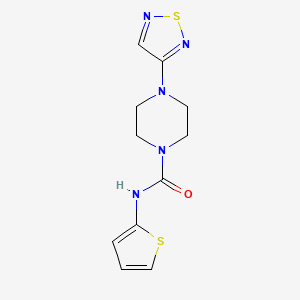
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)
